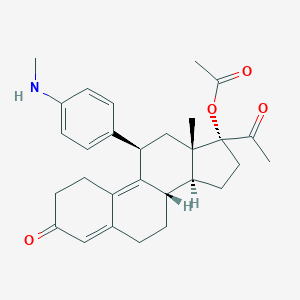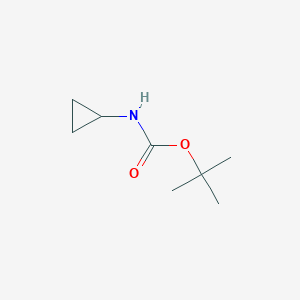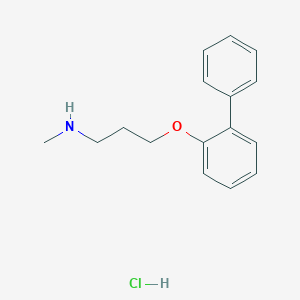
(+-)-5-(Heptyloxy)-1-(phenylmethyl)-2-pyrrolidinone
Vue d'ensemble
Description
(+ -)-5-(Heptyloxy)-1-(phenylmethyl)-2-pyrrolidinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in pharmaceutical and medical research. This compound is a pyrrolidinone derivative that is synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of (+ -)-5-(Heptyloxy)-1-(phenylmethyl)-2-pyrrolidinone is not fully understood. However, it has been suggested that it may act by inhibiting the release of glutamate, an excitatory neurotransmitter, in the brain. This inhibition may lead to the anticonvulsant and analgesic effects observed in studies.
Effets Biochimiques Et Physiologiques
Studies have shown that (+ -)-5-(Heptyloxy)-1-(phenylmethyl)-2-pyrrolidinone exhibits anticonvulsant, analgesic, and anti-inflammatory activities. It has been found to reduce the number and duration of seizures in animal models of epilepsy. It has also been found to reduce pain and inflammation in animal models of arthritis and other inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (+ -)-5-(Heptyloxy)-1-(phenylmethyl)-2-pyrrolidinone is its high yield in synthesis, making it suitable for large-scale experiments. However, its mechanism of action is not fully understood, which may limit its potential applications in drug development. Additionally, more research is needed to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for the study of (+ -)-5-(Heptyloxy)-1-(phenylmethyl)-2-pyrrolidinone. One direction is to further investigate its mechanism of action and potential applications in drug development. Another direction is to study its safety and efficacy in humans. Additionally, more research is needed to determine its potential use as a chiral auxiliary in asymmetric synthesis.
Applications De Recherche Scientifique
(+ -)-5-(Heptyloxy)-1-(phenylmethyl)-2-pyrrolidinone has been studied for its potential applications in pharmaceutical and medical research. It has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory activities, making it a potential candidate for the development of new drugs for the treatment of various diseases. This compound has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis.
Propriétés
Numéro CAS |
136410-33-8 |
|---|---|
Nom du produit |
(+-)-5-(Heptyloxy)-1-(phenylmethyl)-2-pyrrolidinone |
Formule moléculaire |
C18H27NO2 |
Poids moléculaire |
289.4 g/mol |
Nom IUPAC |
1-benzyl-5-heptoxypyrrolidin-2-one |
InChI |
InChI=1S/C18H27NO2/c1-2-3-4-5-9-14-21-18-13-12-17(20)19(18)15-16-10-7-6-8-11-16/h6-8,10-11,18H,2-5,9,12-15H2,1H3 |
Clé InChI |
KVJKYVNTZDTLAH-UHFFFAOYSA-N |
SMILES |
CCCCCCCOC1CCC(=O)N1CC2=CC=CC=C2 |
SMILES canonique |
CCCCCCCOC1CCC(=O)N1CC2=CC=CC=C2 |
Synonymes |
(+-)-5-(Heptyloxy)-1-(phenylmethyl)-2-pyrrolidinone |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

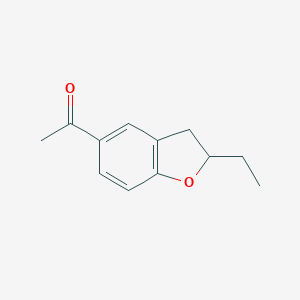
![4-[2-[(E)-octadec-9-enoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]-4-oxobutanoic acid](/img/structure/B144322.png)
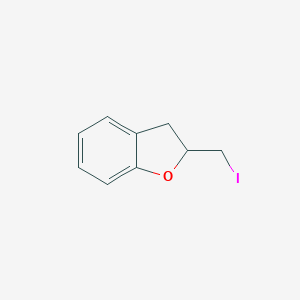
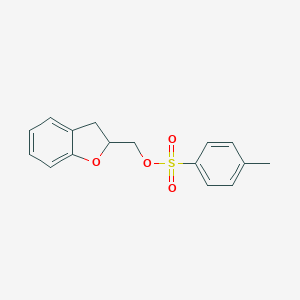
![5-[4-(4-Heptylbenzoyl)phenyl]pentanoic acid](/img/structure/B144326.png)
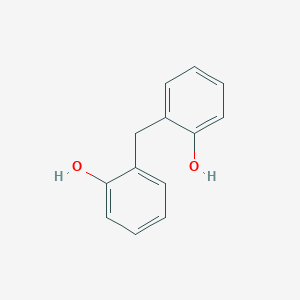
![Ethanone, 1-[2,3-dihydro-2-methyl-3-(1-methylethyl)-5-isoxazolyl]-(9CI)](/img/structure/B144331.png)
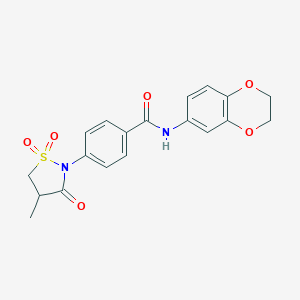
![(3S)-3-[[(2S)-2-[[(2S)-2-[[(1R,4S,7S,10S,13S,16S,19S,22S,25R,28S,31R,36R,39S,42S,45S)-31-amino-7,13-bis(4-aminobutyl)-22-benzyl-4-(2-carboxyethyl)-10-(carboxymethyl)-19,28-bis[(1R)-1-hydroxyethyl]-16,39,42-tris[(4-hydroxyphenyl)methyl]-3,6,9,12,15,18,21,24,27,30,38,41,44,47-tetradecaoxo-45-propan-2-yl-33,34,49,50-tetrathia-2,5,8,11,14,17,20,23,26,29,37,40,43,46-tetradecazabicyclo[23.22.4]henpentacontane-36-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B144341.png)
